molecular formula C5H12O2 B1361614 3-Methyl-1,3-butanediol CAS No. 2568-33-4

3-Methyl-1,3-butanediol

Cat. No. B1361614
CAS RN: 2568-33-4
M. Wt: 104.15 g/mol
InChI Key: XPFCZYUVICHKDS-UHFFFAOYSA-N
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Description

3-Methyl-1,3-butanediol (BDO) is a type of alkanediols . It is a clear colorless liquid and is a useful compound in carbon oxygen coupling reactions . It is preferentially dehydrated into two unsaturated alcohol isomers such as 3M2B1ol and 2-methyl-3-buten-2-ol (2M3B2ol) over CeO2 catalyst at 375 °C .


Synthesis Analysis

The synthesis of 3-Methyl-1,3-butanediol involves the dehydration of 3-methyl-1,3-butanediol over Al2O3 modified with carbon . The selectivity to 3-methyl-3-buten-1-ol was increased by the coke deposition over Al2O3 catalysts in the dehydration of 3-methyl-1,3-butanediol at 200 °C .


Molecular Structure Analysis

The molecular formula of 3-Methyl-1,3-butanediol is C5H12O2 . The molecular weight is 104.15 . The structure of 3-Methyl-1,3-butanediol is also available as a 2d Mol file or as a computed 3d SD file .


Chemical Reactions Analysis

The chemical reactions of 1,3-butanediol involve hydrogenation of 3-hydroxybutanal to give 1,3-butanediol and dehydration of 1,3-butanediol to give 1,3-butadiene .


Physical And Chemical Properties Analysis

3-Methyl-1,3-butanediol has a melting point of 50.86°C (estimate), a boiling point of 203-205 °C (lit.), and a density of 0.976 g/mL at 20 °C (lit.) . It is completely miscible in water and has a vapor pressure of 2.8hPa at 24.85℃ . The refractive index is n 20/D 1.442 . The flash point is 105 °C .

Scientific Research Applications

Bioconversion and Biological Production

3-Methyl-1,3-butanediol, as part of the broader family of butanediols, has significant applications in bioconversion processes. Studies have highlighted its role in forming valuable chemicals like methyl ethyl ketone through dehydration, which can be used as a liquid fuel additive. The biological production of butanediols involves the bioconversion of natural resources, and genetically improved strains are being developed for enhanced production efficiency (Syu, 2001).

Microbial Fermentation and Downstream Processing

Research on 3-Methyl-1,3-butanediol also includes its microbial fermentation, which is crucial for creating products like 1,3-propanediol and 2,3-butanediol. Efficient recovery and purification processes are being studied due to their significant cost impact in microbial production (Xiu & Zeng, 2008).

Application in Industrial Synthesis

The compound is extensively used in industrial synthesis, particularly in producing pharmaceuticals and various industrial compounds. Engineered strains of microorganisms, like Escherichia coli, are being developed for the production of optically pure forms of butanediols from renewable sources, such as glucose (Kataoka et al., 2013).

Industrial Applications and Renewable Energy

In the context of renewable energy and industrial applications, 2,3-butanediol, a close relative of 3-Methyl-1,3-butanediol, shows potential as a bulk chemical. Its application ranges from manufacturing printing inks and perfumes to being a fuel additive and a component in pharmaceuticals. The chemical is also being explored for converting into high-quality aviation fuel (Białkowska, 2016).

Solvent and Fuel Additive Properties

2,3-Butanediol, closely associated with 3-Methyl-1,3-butanediol, has been studied for its properties as a solvent and fuel additive. Its conversion into different compounds showcases its flexibility and utility in various industrial applications, including as a sustainable gasoline blending component and diesel oxygenate (Harvey et al., 2016).

Safety And Hazards

3-Methyl-1,3-butanediol may cause respiratory irritation, serious eye irritation, and skin irritation . It is recommended to use only outdoors or in a well-ventilated area, avoid breathing dust/fume/gas/mist/vapours/spray, and wear protective gloves/protective clothing/eye protection/face protection .

Future Directions

The use of 1,3-butadiol as a cheap and abundant raw material for new applications has attracted more interest, specifically in the chemical industry . The review hopes to make readers familiar with the industrially applied and relevant transformations of 1,3-butadiene and inspire them to further explore new and advanced systems .

properties

IUPAC Name

3-methylbutane-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12O2/c1-5(2,7)3-4-6/h6-7H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPFCZYUVICHKDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7075395
Record name 1,3-Butanediol, 3-methyl-
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Molecular Weight

104.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-1,3-butanediol

CAS RN

2568-33-4
Record name 3-Methyl-1,3-butanediol
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Record name Isopentyldiol
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Record name 3-Methyl-1,3-butanediol
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Record name 1,3-Butanediol, 3-methyl-
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Record name 1,3-Butanediol, 3-methyl-
Source EPA DSSTox
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Record name 1,3-Butanediol, 3-methyl
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Record name ISOPENTYLDIOL
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Synthesis routes and methods

Procedure details

A similar experiment, carried out in 5 ml of anhydrous ethanol, produced 75% 2-methyl-1,4-butanediol, 11.6% 3-methylbutanol, and 12.4% 3-methyl-1,3-butanediol.
Quantity
0 (± 1) mol
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Quantity
5 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
160
Citations
Y Morino, Y Yamada, S Sato - Applied Catalysis A: General, 2014 - Elsevier
Vapor-phase dehydration of 3-methyl-1,3-butanediol to 3-methyl-3-buten-1-ol was investigated over carbon-modified alumina, C/Al 2 O 3 , which was prepared by depositing …
Number of citations: 9 www.sciencedirect.com
R Kobayashi, E Kurniawan, Y Yamada, S Sato - Molecular Catalysis, 2023 - Elsevier
Vapor-phase dehydration of 3-methyl-1,3-butanediol to produce isoprene was investigated over Y 2 Zr 2 O 7 catalysts prepared by hydrothermal aging at 200 C with various aging times…
Number of citations: 1 www.sciencedirect.com
PF Yang - Advanced Materials Research, 2012 - Trans Tech Publ
Phenyl isocyanate is used to react with 3-methyl-1,3-butanediol at different temperatures. Dimethylformamide is used as solvent. In-situ FT-IR is used to monitor the reaction to work out …
Number of citations: 0 www.scientific.net
K Kurita, Y Yamada, S Sato - shokubai.org
Vapor-phase catalytic dehydration of 3-methyl-1, 3-butanediol (MBDO) to unsaturated alcohols (UOLs) was investigated over CeO2, ZrO2, and several ZrO2 catalysts modified with …
Number of citations: 0 www.shokubai.org
VS Malinskii, MI Vinnik - Kinet. Catal.(Engl. Transl.);(United States), 1988 - osti.gov
By means of pulse chromatography on a phosphoric acid catalyst consisting of a mixture of phosphoric acid and sodium phosphates supported on quartz, a study has been made of the …
Number of citations: 0 www.osti.gov
SH Pyo, R Hatti‐Kaul - Advanced Synthesis & Catalysis, 2012 - Wiley Online Library
A facile and green synthesis of six‐membered cyclic carbonates, the potential monomers for isocyanate‐free polyurethanes and polycarbonates, was achieved by transesterification of …
Number of citations: 32 onlinelibrary.wiley.com
S Sato, R Takahashi, T Sodesawa, N Honda - Journal of Molecular …, 2004 - Elsevier
Dehydration of several 1,3-diols into unsaturated alcohols was investigated over pure CeO 2 at 325–425C. 1,3-Diols are more reactive than other diols and monoalcohols over CeO 2 . …
Number of citations: 75 www.sciencedirect.com
O Potterat, R Von Felten, PW Dalsgaard… - Journal of agricultural …, 2007 - ACS Publications
The composition of noni (Morinda citrifolia) products has been investigated. TLC profiles of several commercial juices and capsules were compared. 3-Methyl-1,3-butanediol was …
Number of citations: 78 pubs.acs.org
Z Zhang, Y Wang, J Lu, M Wang, J Zhang, X Liu… - Inorganics, 2017 - mdpi.com
We herein report the synthesis of 3-methyl-1,3-butanediol from isobutene and HCHO in water via a Prins condensation-hydrolysis reaction over CeO 2 , which is a water-tolerant Lewis …
Number of citations: 6 www.mdpi.com
Y Qi, S Liu, L Cui, Q Dai, C Bai - Applied Catalysis A: General, 2020 - Elsevier
Isoprene has outmost importance in the manufacture of elastomer. Herein, an alternative approach for isoprene production from readily available chemicals is reported: condensation of …
Number of citations: 2 www.sciencedirect.com

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